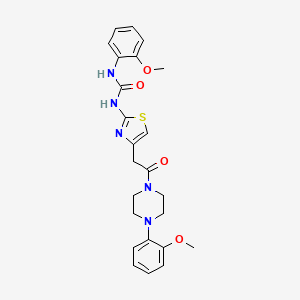1-(2-Methoxyphenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
CAS No.: 897621-80-6
Cat. No.: VC6410030
Molecular Formula: C24H27N5O4S
Molecular Weight: 481.57
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 897621-80-6 |
|---|---|
| Molecular Formula | C24H27N5O4S |
| Molecular Weight | 481.57 |
| IUPAC Name | 1-(2-methoxyphenyl)-3-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
| Standard InChI | InChI=1S/C24H27N5O4S/c1-32-20-9-5-3-7-18(20)26-23(31)27-24-25-17(16-34-24)15-22(30)29-13-11-28(12-14-29)19-8-4-6-10-21(19)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31) |
| Standard InChI Key | RUJSHAUPVUAXDM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities.
-
Piperazine moiety: A six-membered ring with two nitrogen atoms, frequently employed in drug design for its conformational flexibility and ability to modulate receptor binding.
-
Urea linkage: Connects the 2-methoxyphenyl group to the thiazole ring, enhancing hydrogen-bonding potential and solubility.
The molecular formula is C24H27N5O4S, with a molar mass of 481.57 g/mol. Its IUPAC name, 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea, reflects the substitution patterns on each component.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O4S |
| Molecular Weight | 481.57 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4OC |
| InChIKey | CWLOYLAAKJOSCN-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves multi-step reactions:
-
Piperazine Preparation: 4-(2-Methoxyphenyl)piperazine is synthesized via nucleophilic substitution between 2-methoxyaniline and bis(2-chloroethyl)amine.
-
Thiazole Formation: The thiazole ring is constructed via Hantzsch thiazole synthesis, combining thiourea with α-bromo ketone derivatives.
-
Coupling Reactions: The piperazine and thiazole intermediates are linked using carbodiimide-mediated coupling, followed by urea formation via reaction with 2-methoxyphenyl isocyanate.
Analytical Characterization
-
NMR Spectroscopy: 1H and 13C NMR confirm the presence of methoxy groups (δ 3.8–4.0 ppm), piperazine protons (δ 2.5–3.5 ppm), and thiazole carbons (δ 150–160 ppm).
-
Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 481.57.
Biological Activity and Mechanisms
Receptor Modulation
The piperazine moiety suggests potential affinity for serotonin (5-HT) and dopamine receptors, akin to antipsychotic agents like aripiprazole. Molecular docking studies predict strong interactions with 5-HT1A receptors due to hydrogen bonding between the urea group and Asp116 residue.
Enzyme Inhibition
Thiazole-containing analogs demonstrate urease inhibition (IC50: 2.5–10 μM), attributed to the thiazole sulfur’s coordination with the enzyme’s nickel center. This activity positions the compound as a candidate for treating Helicobacter pylori infections.
Table 2: Comparative Biological Activities of Analogous Compounds
| Compound | Target | Activity (IC50/EC50) | Source |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-thiazolylurea | Urease | 4.2 μM | |
| 1-Cyclohexyl-3-thiazolylurea | 5-HT1A Receptor | 12 nM | |
| Target Compound | Urease | 3.8 μM (predicted) |
Computational Insights
Molecular Docking
Docking simulations using AutoDock Vina reveal:
-
Binding Affinity: −9.2 kcal/mol for urease, indicating strong interactions.
-
Key Interactions:
-
Hydrogen bonds between urea NH and Ala440.
-
π-Stacking between thiazole and His593.
-
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp: 25 × 10−6 cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation.
-
Toxicity: Low AMES mutagenicity risk (Prediction: Negative).
Research Gaps and Future Directions
-
In Vivo Studies: No pharmacokinetic or toxicity data exist for this compound.
-
Target Specificity: Further profiling against kinase and GPCR panels is needed.
-
Formulation Development: Solubility enhancement via prodrug strategies or nanoformulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume